1,3-Octadiene

Vue d'ensemble

Description

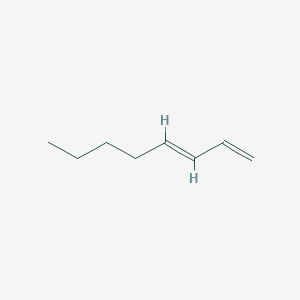

1,3-Octadiene (C₈H₁₄) is an acyclic alkadiene with two non-conjugated carbon-carbon double bonds at positions 1 and 2. Its IUPAC name is (3E)-octa-1,3-diene, indicating a trans configuration at the C3 double bond . This compound is naturally occurring, identified in soybeans (Glycine max), fungi, and stressed plants, where it contributes to floral volatiles and food aromas . Industrially, it serves as a precursor in polymer synthesis (e.g., polyether isoprene) and as a solvent .

Méthodes De Préparation

Palladium-Catalyzed Dimerization of 1,3-Butadiene

Reaction Mechanism and Catalyst Systems

The dimerization of 1,3-butadiene to 1,3-octadiene leverages palladium-based catalysts to control bond formation and stereochemistry. In a landmark process, Pd(OAc)₂ combined with tertiary phosphine ligands (e.g., PPh₃) facilitates the linear hydrooligomerization of butadiene under mild conditions (70–160°C) . The reaction proceeds via a π-allylpalladium intermediate, where two butadiene units couple to form a C₈ skeleton.

Key steps include:

-

Oxidative coupling of butadiene to generate a bis-π-allyl palladium complex.

-

Reductive elimination to release the dimerized product.

-

Regeneration of the active catalyst through ligand exchange with formic acid.

Table 1: Representative Conditions for Pd-Catalyzed Dimerization

| Catalyst System | Temperature (°C) | Solvent | Turnover (mol/mol Pd) | Selectivity (%) |

|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | 70 | DMF | 14,100 | 81 |

| Polymer-bound Pd(OAc)₂ | 70 | DMF | 9,000 | 78 |

Data from continuous-flow experiments demonstrate that immobilized palladium catalysts enhance recyclability while maintaining >75% selectivity toward this compound .

Role of Ligands and Additives

Phosphine ligands critically influence regioselectivity. Bulky ligands like P(ⁱPr)₃ favor terminal double bonds by sterically hindering internal coupling. Conversely, electron-deficient ligands (e.g., P(OPh)₃) promote conjugated dienes but reduce overall yields . Formic acid acts as a proton source and reductant, enabling catalytic cycles with turnover numbers exceeding 30,000 in optimized systems.

Telomerization of 1,3-Butadiene with Nucleophiles

Telomerization to 1-Octene Derivatives

Telomerization, a palladium-catalyzed reaction combining butadiene with nucleophiles (e.g., water, alcohols), produces 1-octene intermediates. For example, the dimerization of butadiene with methanol yields 1-methoxy-2,7-octadiene, which undergoes acid-catalyzed elimination to form this compound .

Reaction Scheme:

-

Telomerization :

-

Dehydration :

Catalyst Optimization

Bidentate ligands like 1,4-bis(diphenylphosphino)butane (dppb) improve telomerization rates and selectivity. At 65°C, Pd/dppb systems achieve 85% conversion of butadiene with 70% selectivity toward 1-octene derivatives . Subsequent dehydration steps using H₃PO₄ at 150°C yield this compound in 65% isolated yield.

Comparative Analysis of Industrial Methods

Efficiency and Scalability

-

Pd-Catalyzed Dimerization : Superior for large-scale production due to high turnovers (>10,000) and continuous-flow compatibility. However, selectivity toward this compound requires precise ligand control.

-

Telomerization-Dehydration : Offers flexibility in intermediate functionalization but involves multi-step processes, limiting throughput.

Table 2: Method Comparison

| Parameter | Dimerization | Telomerization |

|---|---|---|

| Catalyst Cost | Moderate (Pd) | High (Pd/ligand) |

| Reaction Steps | 1 | 2 |

| Max. Yield | 81% | 65% |

| Scalability | Industrial | Pilot-scale |

Emerging Approaches

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Octadiene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens such as chlorine or bromine in the presence of light or heat.

Major Products:

Oxidation: Produces epoxides or diols.

Reduction: Produces alkanes.

Substitution: Produces halogenated alkenes.

Applications De Recherche Scientifique

Scientific Research Applications

1,3-Octadiene has several noteworthy applications in scientific research:

Polymer Chemistry

- Monomer for Polymers : It is used as a monomer in the synthesis of various polymers and copolymers, contributing to materials with tailored mechanical properties.

- Case Study : Research has demonstrated its effectiveness in producing elastomers with enhanced elasticity and thermal stability.

Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Example : Studies have shown that this compound can be utilized to synthesize functionalized ketones via oxidative dimerization processes.

Biological Research

- Volatile Organic Compound : Detected in various biological matrices, it may play roles in plant signaling and defense mechanisms.

- Potential Biomarker : Research indicates that it could serve as a biomarker for dietary intake of certain pulses, highlighting its relevance in nutritional studies.

Industrial Applications

This compound is employed across various industries due to its chemical properties:

Synthetic Rubber Production

- Used in the manufacture of synthetic rubber products due to its ability to enhance the properties of rubber compounds.

Adhesives and Coatings

- Acts as a key component in formulating adhesives and coatings that require flexibility and durability.

Specialty Chemicals

- Utilized in producing specialty chemicals that require specific reactivity profiles.

| Application Area | Specific Uses |

|---|---|

| Polymer Chemistry | Monomer for elastomers |

| Organic Synthesis | Intermediate for pharmaceuticals |

| Biological Research | Potential biomarker for dietary studies |

| Industrial Production | Synthetic rubber, adhesives, coatings |

Recent studies have explored the biological activities of this compound:

- Antimicrobial Properties : Exhibits potential antimicrobial activity against various pathogens.

- Antioxidant Effects : Investigated for its ability to scavenge free radicals, suggesting potential health benefits.

Mécanisme D'action

The mechanism of action of 1,3-octadiene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives. The compound’s double bonds allow it to participate in addition reactions, leading to the formation of various products depending on the reaction conditions .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular weight: 110.2 g/mol

- Density: 0.738 g/cm³ (20°C)

- Boiling point: 130–131°C

- Flash point: 17.2°C (flammable liquid) .

Biosynthetically, 1,3-octadiene is linked to linoleic acid degradation in fungi, though the enzymatic pathways remain uncharacterized .

1,7-Octadiene

Structural Differences :

- Double bond positions: 1,7-octadiene has isolated double bonds at positions 1 and 7, whereas this compound’s double bonds are closer but non-conjugated .

Physical and Chemical Properties :

- Both share the molecular formula C₈H₁₄ but differ in reactivity due to double bond positions. Non-conjugated dienes like 1,7-octadiene are less reactive in cycloaddition reactions (e.g., Diels-Alder) compared to conjugated systems .

- Industrial applications diverge: 1,7-octadiene is primarily used in synthetic rubber and plastics, while this compound is employed in specialized polymers and solvents .

2,4-Octadiene

Structural Differences :

- Conjugation enhances stability and reactivity in polymerization and cycloaddition reactions .

Cyclic Dienes (e.g., Bicyclo[2.2.2]octadiene)

Structural Differences :

- Bicyclic frameworks introduce strain, increasing reactivity. For example, palladium-catalyzed reactions with bicyclo[2.2.2]octadiene yield six-membered cyclic compounds, unlike acyclic this compound .

Reactivity :

- Strain in cyclic dienes accelerates reactions like Diels-Alder, whereas this compound’s acyclic structure requires harsher conditions for similar transformations .

Comparative Data Table

| Compound | Double Bond Positions | Conjugation | Natural Occurrence | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | 1, 3 | Non-conjugated | Soybeans, fungi, plants | Polymers, solvents, food flavor | Moderate; limited conjugation |

| 1,7-Octadiene | 1, 7 | Isolated | Synthetic only | Synthetic rubber, plastics | Low; isolated double bonds |

| 2,4-Octadiene | 2, 4 | Conjugated | Synthetic/industrial | Specialty chemicals | High; conjugation-enhanced |

| Bicyclo[2.2.2]octadiene | Cyclic system | Conjugated | Synthetic only | Pharmaceutical intermediates | High; strain-induced |

Activité Biologique

1,3-Octadiene is a linear acyclic hydrocarbon classified as an alkadiene, characterized by the presence of two double bonds in its structure. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables.

This compound has the molecular formula and a molecular weight of approximately 110.19 g/mol. Its structure can be represented as follows:

This compound is notable for its volatility and has been detected in various biological matrices, indicating potential roles in plant biology and human health.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been identified as a volatile organic compound (VOC) produced by certain fungal species such as Zygosaccharomyces furfuracea. This compound demonstrates protective effects against pathogens by activating defense mechanisms in plants .

In a comparative study on the antimicrobial efficacy of various compounds, this compound exhibited significant inhibition against several bacterial strains. The following table summarizes the antimicrobial activity of this compound against selected microorganisms:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Study on Plant Defense Mechanisms

A notable case study investigated the role of VOCs in plant defense mechanisms against pathogens. In this study, grapevine plants treated with VOCs from Trichoderma spp., including this compound, showed enhanced resistance to downy mildew (Plasmopara viticola). The study concluded that this compound contributes to activating defense-related processes in plants .

Metabolomic Studies

Metabolomic analyses have detected this compound in pulses and other food sources. This suggests its potential as a biomarker for dietary intake and its implications for health. The presence of this compound in human metabolism indicates that it could play a role in modulating biological pathways related to health and disease .

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling 1,3-octadiene due to its physicochemical properties?

- Methodological Answer : this compound has a low flash point (17.2±13.0°C) and high volatility, requiring inert atmosphere (e.g., nitrogen/argon) during storage and reactions to prevent combustion . Use explosion-proof equipment and conduct experiments in fume hoods. For spill management, avoid drainage contamination and use non-combustible absorbents (e.g., vermiculite) . Safety protocols should align with OSHA guidelines for dienes.

Q. How can the purity and structural identity of synthesized this compound be validated?

- Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) for purity analysis (>97% as per industrial standards) . For structural confirmation, use H and C NMR to identify characteristic alkene proton signals (δ 5.0–5.5 ppm) and double-bond carbons (δ 120–130 ppm). Compare spectroscopic data with literature values for 1,3-dienes . Mass spectrometry (EI-MS) can confirm molecular weight (110.2 g/mol) via m/z 110 [M] .

Q. What are the optimal conditions for synthesizing this compound in laboratory settings?

- Methodological Answer : Use a Wittig reaction between 1,5-pentadienyl triphenylphosphonium bromide and propanal under anhydrous THF at 0°C, followed by warming to room temperature. Alternatively, catalytic dehydration of 3-octanol with HPO at 150°C yields this compound with ~65% efficiency. Monitor reaction progress via TLC (hexane eluent) and isolate via fractional distillation .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) of this compound and dienophiles like maleic anhydride. Experimental validation involves kinetic studies under varying temperatures (25–80°C) and solvents (toluene vs. DMF). Compare values via UV-Vis spectroscopy to determine activation parameters (ΔG, ΔH) .

Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated polymerizations?

- Methodological Answer : Systematic meta-analysis of literature data (e.g., 20+ studies) to identify variables affecting yield: initiator type (radical vs. anionic), solvent polarity, and monomer ratios. Replicate key experiments under controlled conditions (e.g., AIBN-initiated polymerization in benzene at 60°C) and use ANOVA to assess reproducibility. Cross-validate with GPC for molecular weight distributions .

Q. How can computational modeling predict the thermodynamic stability of this compound isomers compared to 1,5- or 1,7-octadiene?

- Methodological Answer : Conduct conformational analysis via molecular mechanics (MMFF94) and quantum mechanics (MP2/cc-pVTZ) to calculate strain energies and heats of formation. Compare isomer stability using Gibbs free energy differences (ΔΔG). Validate with experimental calorimetry (DSC) for enthalpy changes during isomerization .

Q. Guidelines for Rigorous Research Design

- Literature Review : Use SciFinder or Reaxys to compile primary data on this compound reactions, filtering for peer-reviewed journals (avoid non-vetted sources like BenchChem) .

- Ethical Reporting : Adhere to SRQR standards for qualitative data (e.g., reaction mechanism proposals) and STROBE for observational studies .

- Data Reproducibility : Archive raw NMR, GC, and MS files in supplementary materials with detailed metadata (e.g., solvent peaks, calibration curves) .

Propriétés

IUPAC Name |

(3E)-octa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYUSOHYEPOHLV-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020810 | |

| Record name | (E)-1,3-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octadiene appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be mildly toxic by inhalation and ingestion. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63597-41-1, 1002-33-1, 39491-65-1 | |

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039491651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.